molecular formula C23H21ClF3N3O2 B2526531 Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 338748-33-7

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate

Número de catálogo: B2526531
Número CAS: 338748-33-7
Peso molecular: 463.89
Clave InChI: LRNBDTCGIFOIAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H21ClF3N3O2 and its molecular weight is 463.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with piperazine and chlorophenyl groups. The synthetic routes have been optimized to enhance yield and purity, employing various methods such as microwave-assisted synthesis and solvent-free conditions.

Biological Activity

1. Anticonvulsant Activity:
Research has indicated that compounds structurally similar to this compound exhibit anticonvulsant properties. For instance, a study on related piperazine derivatives demonstrated significant anticonvulsant effects in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most active compounds showed effective seizure control with minimal neurotoxicity .

2. Anticancer Properties:
This compound has also been evaluated for its anticancer potential. A study involving quinoxaline derivatives reported that certain structural analogs exhibited cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range. The incorporation of piperazine moieties was found to enhance the anticancer activity significantly .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Neurotransmitter Receptors: The piperazine group is known for its affinity towards serotonin and dopamine receptors, which may underlie its anticonvulsant and potential antipsychotic effects.
  • Cell Cycle Regulation: Studies have shown that related compounds can induce cell cycle arrest in cancer cells, suggesting a mechanism involving the modulation of cell proliferation pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Case Study 1: A study tested a series of quinoline derivatives for their effects on seizure models, revealing that those with trifluoromethyl substitutions had enhanced potency compared to their non-substituted counterparts.
  • Case Study 2: Another investigation focused on the anticancer activity of piperazine-containing quinoline derivatives, noting that specific modifications led to improved selectivity and reduced side effects compared to traditional chemotherapeutics .

Research Findings

Study Focus Findings
Anticonvulsant ActivitySignificant efficacy in MES and PTZ models; minimal neurotoxicity observed.
Anticancer PropertiesIC50 values as low as 1.9 µg/mL against HCT-116 cells; enhanced activity due to piperazine moiety.
Mechanistic InsightsInduces apoptosis in cancer cells; affects neurotransmitter receptor binding.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a quinoline core, which is known for its diverse biological activities. Its structure includes a trifluoromethyl group and a piperazine moiety, both of which contribute to its pharmacological properties. The molecular formula is C20H20ClF3N4C_{20}H_{20}ClF_3N_4, and it has a molecular weight of approximately 408.8 g/mol .

Antimicrobial Activity

Research has shown that derivatives of quinoline, including ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate, exhibit significant antimicrobial properties. A study synthesized various quinoline derivatives and tested them against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 1 mg/mL .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A1Staphylococcus aureus
Compound B2Escherichia coli
Ethyl 4-[...]1Klebsiella pneumoniae

Drug Development

The compound's structure allows it to interact with various biological targets, making it a candidate for further development as an antimicrobial agent. The presence of the piperazine ring enhances its ability to penetrate biological membranes, which is critical for efficacy against intracellular pathogens .

Case Study 1: Synthesis and Characterization

In a study focused on synthesizing new quinoline derivatives, researchers reported the successful synthesis of this compound. The characterization involved various spectroscopic techniques (IR, NMR), confirming the expected structure and purity. The synthesized compound was then evaluated for its antimicrobial activity against several strains, demonstrating significant efficacy .

Case Study 2: In Vivo Studies

In vivo studies involving animal models were conducted to assess the therapeutic potential of the compound. Mice were treated with varying doses of this compound following infection with E. coli. Results indicated a dose-dependent reduction in bacterial load, suggesting that the compound could be developed into an effective treatment for bacterial infections .

Propiedades

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3N3O2/c1-2-32-22(31)19-14-28-20-8-3-15(23(25,26)27)13-18(20)21(19)30-11-9-29(10-12-30)17-6-4-16(24)5-7-17/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNBDTCGIFOIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.